REACTION_CXSMILES
|
[CH3:1][C@H:2]([OH:32])[C@@H:3]1[C:9](=[O:10])[N:8]2[C@@H:4]1[CH2:5][C:6]([S:14][CH2:15][CH2:16][NH:17][C:18]([CH2:20][CH2:21][NH:22][C:23]([C@H:25]([OH:31])[C:26]([CH2:29][OH:30])([CH3:28])[CH3:27])=[O:24])=[O:19])=[C:7]2[C:11]([OH:13])=[O:12]>O>[CH3:1][CH:2]([OH:32])[CH:3]1[C:9](=[O:10])[N:8]2[CH:4]1[CH2:5][C:6]([S:14][CH2:15][CH2:16][NH:17][C:18]([CH2:20][CH2:21][NH:22][C:23]([CH:25]([OH:31])[C:26]([CH2:29][OH:30])([CH3:28])[CH3:27])=[O:24])=[O:19])=[C:7]2[C:11]([OH:13])=[O:12]
|
Name
|
OA-6129 B1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O
|
Name
|
B2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged onto a column (8×100 cm) of Biogel P-2 (registered trademark)
|
Type
|
CUSTOM
|
Details
|
Active fractions (1.0 liter in total) were collected by bioassay
|
Type
|
WASH
|
Details
|
The column was washed with 200 ml of 0.01 M phosphate buffer, pH 8.4
|
Type
|
WASH
|
Details
|
eluted with a linear concentration gradient of sodium chloride from 0 to 4% in 3.0 liters of the phosphate buffer
|
Type
|
CUSTOM
|
Details
|
51 to 70 (300 ml) were collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |